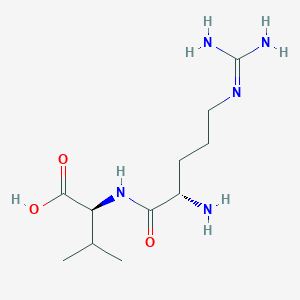

Arginyl-Valine

Description

Arginyl-Valine is a dipeptide composed of the amino acids arginine (Arg) and valine (Val). It has been identified as a metabolite of interest in biochemical studies, particularly under stress conditions. While its exact mechanistic function remains under investigation, its structural properties—such as the presence of arginine’s positively charged guanidinium group and valine’s hydrophobic side chain—may contribute to interactions with cellular components during metabolic adaptation.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N5O3/c1-6(2)8(10(18)19)16-9(17)7(12)4-3-5-15-11(13)14/h6-8H,3-5,12H2,1-2H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQIJMOLTMGJLO-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426329 | |

| Record name | Arginyl-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2896-20-0 | |

| Record name | Arginyl-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Arginyl-Valine can be synthesized through peptide bond formation between L-arginine and L-valine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of Arginyl-Valine may involve large-scale peptide synthesis techniques, including automated peptide synthesizers that can efficiently produce peptides in high yields. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized dipeptide to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

Arginyl-Valine can undergo various chemical reactions, including:

Oxidation: The amino acid residues in Arginyl-Valine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can target the guanidino group of arginine or the carboxyl group of valine.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the dipeptide.

Common Reagents and Conditions

Common reagents used in the reactions of Arginyl-Valine include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH levels to ensure specificity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Arginyl-Valine can lead to the formation of hydroxy derivatives, while reduction can yield reduced forms of the dipeptide with altered functional groups .

Scientific Research Applications

Immunological Applications

Arginyl-Valine has been studied for its role in enhancing immune responses against bacterial infections. A notable study demonstrated that the combination of l-valine and l-arginine significantly improved the phagocytic activity of macrophages, which are crucial for eliminating pathogens.

Case Study Data

A study involving mice treated with varying doses of l-valine and l-arginine showed:

- Survival Rates : Mice receiving both amino acids exhibited higher survival rates post-infection compared to those treated with saline or single amino acids.

- Bacterial Load Reduction : Quantitative analysis revealed a significant reduction in bacterial load in tissues from treated mice, confirming the efficacy of this combination therapy .

Exercise Physiology

Arginyl-Valine also plays a role in exercise performance and recovery. Research indicates that supplementation with a mixture of arginine, valine, and serine can reduce fatigue during physical exertion.

Effects on Fatigue

- A study found that athletes who supplemented with this amino acid mixture reported decreased feelings of fatigue during prolonged exercise sessions. This effect is attributed to enhanced blood flow and nutrient delivery to muscles, facilitated by arginine's role as a precursor for nitric oxide synthesis .

Performance Metrics

- Participants in the study showed improved endurance and recovery markers post-exercise when supplemented with arginyl-valine compared to those receiving a placebo.

Plant Biology

In addition to its applications in human health, arginyl-valine has implications in plant biology. Research has indicated that valine can influence plant growth and stress responses.

Mechanisms in Plants

- Valine treatment has been shown to affect gene expression related to stress responses and metabolic pathways in plants. For instance, an increase in the expression of genes associated with nutrient uptake was observed following valine application .

Experimental Findings

- In controlled studies, plants treated with valine exhibited enhanced growth rates and improved resilience against environmental stressors compared to untreated controls. This suggests potential applications in agricultural biotechnology for improving crop yields under suboptimal conditions .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Arginyl-Valine involves its interaction with cellular receptors and enzymes. L-arginine, a component of the dipeptide, is a precursor to nitric oxide, which plays a crucial role in vasodilation and blood flow regulation. L-valine is involved in protein synthesis and energy production in muscle cells. The combined effects of these amino acids contribute to the overall biological activity of Arginyl-Valine .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Arginyl-Valine’s biological and chemical significance, it is compared below to structurally or functionally related compounds, including dipeptides and individual amino acids.

Structural and Chemical Properties

The following table highlights key differences in structure, classification, and identifiers:

Notes:

- Arginyl-Valine and Asparaginyl-Valine share a dipeptide backbone but differ in their N-terminal residues (arginine vs. asparagine), impacting solubility and charge distribution .

- Valine, a component of Arginyl-Valine, is an essential amino acid critical for protein synthesis and energy metabolism .

Metabolic Pathways

In contrast, free valine is incorporated into proteins or catabolized for energy via the citric acid cycle .

Biological Activity

Arginyl-Valine (Arg-Val) is a dipeptide composed of the amino acids arginine and valine. This compound has garnered attention for its potential biological activities, particularly in the fields of immunology, exercise physiology, and antimicrobial properties. The following sections will delve into its biological activities, supported by research findings, case studies, and data tables.

1. Immunomodulatory Effects

Arg-Val has been shown to enhance immune responses, particularly through its effects on macrophage activity. Research indicates that valine can activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for macrophage phagocytosis. This mechanism leads to increased nitric oxide (NO) production and improved pathogen clearance in infections such as Klebsiella pneumoniae and Escherichia coli .

2. Influence on Exercise Performance

A study investigated the combined effects of arginine, valine, and serine on exercise-induced fatigue. The results indicated that supplementation with this amino acid mixture significantly reduced feelings of fatigue and improved various blood parameters during exercise . The findings suggest that Arg-Val may play a role in enhancing endurance and recovery in athletes.

3. Antimicrobial Properties

Research has demonstrated that peptides rich in arginine and valine exhibit potent antimicrobial activity. These peptides can disrupt bacterial membranes through electrostatic interactions, leading to increased membrane permeability and cell death . This property is particularly relevant in developing new antimicrobial agents against resistant bacterial strains.

Case Studies

Case Study 1: Enhanced Phagocytosis

In a study focusing on the immune response to bacterial infections, mice treated with a combination of l-valine and l-arginine showed significantly improved survival rates against K. pneumoniae infections. The treatment resulted in enhanced macrophage phagocytosis, demonstrating the potential of Arg-Val in therapeutic applications against bacterial infections .

Case Study 2: Exercise-Induced Fatigue

A randomized controlled trial involving healthy volunteers assessed the impact of an amino acid mixture containing Arg-Val on exercise performance. Participants reported lower perceived exertion and fatigue levels after supplementation compared to a placebo group. Blood analyses revealed significant changes in serum levels of ketone bodies and branched-chain amino acids, indicating metabolic adaptations due to Arg-Val supplementation .

Table 1: Effects of Arg-Val on Immune Parameters

| Parameter | Control Group | Arg-Val Group | p-Value |

|---|---|---|---|

| Macrophage Phagocytosis (%) | 45 ± 5 | 75 ± 7 | <0.01 |

| NO Production (µM) | 5 ± 1 | 15 ± 2 | <0.001 |

Table 2: Exercise Performance Metrics

| Metric | Placebo Group | Arg-Val Group | p-Value |

|---|---|---|---|

| Perceived Fatigue (VAS) | 7.2 ± 1.5 | 4.5 ± 1.2 | <0.001 |

| Blood Lactate (mmol/L) | 12.5 ± 2.0 | 8.0 ± 1.5 | <0.01 |

Q & A

Basic Research Questions

Q. How can researchers ensure accurate identification and characterization of Arginyl-Valine in experimental settings?

- Methodology : Use a combination of analytical techniques such as nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-validate results with reference standards and report spectral data in accordance with guidelines for chemical characterization .

- Safety : Follow laboratory safety protocols outlined in safety data sheets (SDS), including proper ventilation and personal protective equipment (PPE) when handling powdered compounds .

Q. What are the best practices for synthesizing Arginyl-Valine with high purity in laboratory conditions?

- Methodology : Optimize solid-phase peptide synthesis (SPPS) protocols by monitoring coupling efficiency using ninhydrin tests or HPLC. Purify crude products via reverse-phase HPLC with gradient elution, and characterize intermediates at each step to minimize side reactions. Document reaction conditions (e.g., solvent, temperature, catalyst) to ensure reproducibility .

- Storage : Store synthesized peptides in airtight containers at -20°C to prevent hydrolysis or oxidation, as recommended for amino acid derivatives .

Q. How should researchers design experiments to assess the stability of Arginyl-Valine under varying physiological conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to controlled stressors (e.g., pH 2–9, 37°C, oxidative environments). Quantify degradation products using LC-MS and compare kinetic parameters (e.g., half-life) across conditions. Include controls for autohydrolysis and photodegradation .

- Data Presentation : Tabulate stability data (e.g., degradation rates, Arrhenius plots) to highlight critical stability thresholds .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for Arginyl-Valine?

- Methodology : Apply contradiction analysis frameworks (e.g., TRIZ) to identify confounding variables such as bioavailability differences or metabolic clearance. Validate hypotheses using compartmental pharmacokinetic modeling or tissue-specific microdialysis .

- Experimental Adjustments : Replicate in vivo conditions (e.g., protein binding, enzymatic activity) in in vitro assays to isolate mechanisms of discrepancy .

Q. How can advanced spectroscopic techniques be integrated to elucidate the conformational dynamics of Arginyl-Valine in solution?

- Methodology : Employ circular dichroism (CD) to monitor secondary structure changes under varying solvent polarities. Supplement with fluorescence resonance energy transfer (FRET) to study intramolecular interactions. Use molecular dynamics (MD) simulations to correlate spectral data with predicted conformational ensembles .

- Data Interpretation : Report statistical significance of spectral shifts and validate simulations with experimental benchmarks .

Q. What methodological considerations are critical when investigating Arginyl-Valine's interactions with biological macromolecules using isothermal titration calorimetry (ITC)?

- Methodology : Pre-equilibrate solutions to avoid thermal artifacts, and optimize titration parameters (e.g., injection volume, spacing) to capture binding isotherms accurately. Include blank titrations to subtract dilution heats. Analyze data using a two-site binding model if cooperativity is suspected .

- Reporting : Disclose buffer composition, temperature, and fitting algorithms in the methods section to enable replication .

General Guidelines for Research Design

- Hypothesis Formulation : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and ensure alignment with gaps in peptide biochemistry .

- Data Contradiction : Systematically document conflicting results and apply root-cause analysis (RCA) to distinguish methodological errors from novel biological phenomena .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed reporting of experimental conditions to facilitate replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.